3-Cyano-5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid

Casein Kinase 2 Kinase Inhibitor Structure-Based Drug Design

This specific pyrazolo[1,5-a]pyrimidine regioisomer (7-COOH, 3-CN, 5-Me) is a non-substitutable starting material for CK2 inhibitor programs. The 7-carboxylic acid engages the conserved Lys68–Glu81 salt bridge; replacement with the 6-COOH regioisomer (CAS 1592568-05-2) or des-cyano analog (CAS 1011363-90-8) compromises this critical polar contact. Validated in published CK2 chemical probe campaigns (SGC-CK2-1 lineage) and as a direct precursor to ¹⁸F-labeled PET tumor-imaging tracers. Ideal for amide library synthesis and macrocyclization strategies. Standard international B2B shipping available; custom synthesis options for bulk quantities.

Molecular Formula C9H6N4O2
Molecular Weight 202.173
CAS No. 1595567-77-3
Cat. No. B2721350
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Cyano-5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid
CAS1595567-77-3
Molecular FormulaC9H6N4O2
Molecular Weight202.173
Structural Identifiers
SMILESCC1=NC2=C(C=NN2C(=C1)C(=O)O)C#N
InChIInChI=1S/C9H6N4O2/c1-5-2-7(9(14)15)13-8(12-5)6(3-10)4-11-13/h2,4H,1H3,(H,14,15)
InChIKeyWIQFQEFHPZWXAE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Cyano-5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic Acid (CAS 1595567-77-3): Core Scaffold for Kinase-Targeted Chemical Probes and PET Imaging Precursors


3-Cyano-5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid (molecular formula C₉H₆N₄O₂, MW 202.17) is a heterobicyclic building block belonging to the pyrazolo[1,5-a]pyrimidine class, a privileged hinge-binding scaffold in medicinal chemistry [1]. The compound features a carboxylic acid at the 7-position, a nitrile at the 3-position, and a methyl group at the 5-position. This specific substitution pattern has been exploited in published CK2 inhibitor optimization campaigns and as a direct precursor to ¹⁸F-labeled PET tumor-imaging probes [2][3].

Why the 7-Carboxylic Acid Regioisomer of 3-Cyano-5-methylpyrazolo[1,5-a]pyrimidine Cannot Be Replaced by the 6-Carboxylic Acid or Des-Cyano Analogs in Kinase-Targeted Synthesis


In the pyrazolo[1,5-a]pyrimidine scaffold, the position of the carboxylic acid group and the electron-withdrawing 3-cyano substituent are not interchangeable without severe consequences for downstream target engagement. Published CK2 inhibitor SAR demonstrates that the carboxylic acid at the 7-position forms critical polar contacts with the conserved Lys68–Glu81 salt bridge and the positive electrostatic area near the ATP-binding cleft [1]. The 3-cyano group further contributes to hinge-region recognition and enhances binding affinity; its replacement by hydrogen or ester results in marked potency loss against CDK2 and TRKA kinases [2]. A user selecting the 6-carboxylic acid regioisomer (CAS 1592568-05-2) or the des-cyano analog (CAS 1011363-90-8) would therefore be unable to access the same structure–activity relationship trajectory validated in the CK2 chemical probe literature—making the 7-carboxylic acid, 3-cyano variant a non-substitutable starting material.

Quantitative Differentiation Evidence for 3-Cyano-5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic Acid versus Closest Analogs


7-Carboxylic Acid Positioning Enables Single-Digit Nanomolar CK2 Affinity in Derived Macrocyclic Inhibitor IC20 (31)

The 7-carboxylic acid is a key pharmacophoric element in pyrazolo[1,5-a]pyrimidine-based CK2 inhibitors. The macrocyclic inhibitor IC20 (31), derived from this scaffold, achieves a K_D of 12 nM against CK2α with exclusive selectivity over the kinome [1]. The carboxylic acid at position 7 engages the conserved Lys68–Glu81 salt bridge within the ATP-binding site, as confirmed by X-ray crystallography (PDB: 6YUM) [1]. By contrast, the 6-carboxylic acid regioisomer (CAS 1592568-05-2) places the acid group in a different spatial orientation that would preclude these critical polar interactions; the regioisomer has been reported with an IC₅₀ of 12.5 μM against DHFR, but no sub-micromolar CK2 activity has been documented for the 6-carboxylic acid scaffold in peer-reviewed literature .

Casein Kinase 2 Kinase Inhibitor Structure-Based Drug Design

3-Cyano Substituent Is Required for Kinase Inhibition: SAR from 3-Cyano-5-aryl-7-aminopyrazolo[1,5-a]pyrimidine Series

The 3-cyano group is essential for potent kinase inhibition in the pyrazolo[1,5-a]pyrimidine series. Dowling et al. (2012) demonstrated that 3-cyano-5-aryl-7-aminopyrazolo[1,5-a]pyrimidine hits identified through kinase-focused subset screening served as the starting point for optimizing conformationally constrained CK2 inhibitors with low nanomolar potency [1]. A broader cross-class analysis reveals that replacement of the 3-cyano with an ester group markedly reduces inhibitory activity against CDK2 and TRKA kinases, while the cyano group enhances interaction with the hinge region of the ATP-binding pocket . The des-cyano analog 5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid (CAS 1011363-90-8) lacks this critical hydrogen-bond acceptor and electron-withdrawing functionality, and no peer-reviewed kinase inhibition data exist for this compound.

Kinase Selectivity CK2 Inhibition Structure-Activity Relationship

Validated Synthetic Precursor for ¹⁸F-Labeled PET Tumor-Imaging Tracers with Quantified In Vivo Tumor Uptake

3-Cyano-5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid is the direct synthetic precursor to the ¹⁸F-labeled PET tracer [¹⁸F]2 (N-(2-(3-cyano-5-methylpyrazolo[1,5-a]pyrimidin-7-ylamino)ethyl)-2-[¹⁸F]fluoro-4-nitrobenzamide). In S180 tumor-bearing mice, [¹⁸F]2 achieved tumor/brain uptake ratios of 12.35, 10.44, 8.69, and 5.13 at 15, 30, 60, and 120 min post-injection, respectively—substantially higher than the clinical benchmark [¹⁸F]FDG (0.59, 0.61, 1.02, 1.33) and L-[¹⁸F]FET (2.43, 2.54, 2.93, 2.95) at the same time points [1][2]. The structurally related [¹⁸F]1 tracer (derived from the same core scaffold via the 7-fluoroethylamino modification) showed tumor uptake of 1.88, 4.37, 5.51, 2.95, and 2.88% ID/g at 5, 15, 30, 60, and 120 min, with tumor/brain ratios superior to [¹⁸F]FDG at all time points [1].

PET Imaging ¹⁸F-Radiochemistry Tumor Detection

7-Carboxylic Acid Enables Late-Stage Diversification into Amide and Ester Derivatives for Kinase Probe Development

The 7-carboxylic acid functionality provides a unique synthetic handle for amide coupling and esterification reactions that is not available in the 6-carboxylic acid regioisomer or the des-carboxy analog. In the CK2 inhibitor optimization study by Krämer et al. (2020), the carboxylic acid at position 7 was critical for both potency and the ability to explore macrocyclization strategies; the X-ray co-crystal structure (PDB: 6YUM) confirmed that the carboxylate forms a salt bridge with Lys68 and a hydrogen-bond network involving the conserved water W1 [1]. Furthermore, parallel synthesis protocols for 7-heteroaryl-pyrazolo[1,5-a]pyrimidine-3-carboxamides demonstrate that the carboxylic acid at the 7-position is a preferred site for diversification, enabling rapid SAR exploration [2]. The 6-carboxylic acid regioisomer would position the reactive handle in a different trajectory relative to the hinge-binding region, altering the vector of any appended group and likely abrogating the documented binding mode.

Late-Stage Functionalization Chemical Probe Synthesis Parallel Chemistry

Documented Utility as a Direct Precursor to the Clinical-Stage CK2 Inhibitor SGC-CK2-1 Scaffold Class

The pyrazolo[1,5-a]pyrimidine scaffold bearing a 3-cyano and 7-substituted pattern is the core of SGC-CK2-1, a highly potent and selective CK2 chemical probe (CK2α/CK2α′ IC₅₀ = 4.2/2.3 nM by cell-free enzyme assay; DYRK2 IC₅₀ = 440 nM; IC₅₀ ≥ 3.4 μM against 465 other kinases) [1]. SGC-CK2-1 is derived from the same pyrazolo[1,5-a]pyrimidine-7-carboxylic acid scaffold class and has been validated in pancreatic β-cell insulin secretion studies, where it was compared head-to-head with the clinical CK2 inhibitor CX-4945 (silmitasertib); both compounds downregulated CK2 activity and boosted insulin secretion, but SGC-CK2-1 achieved this with substantially greater kinome-wide selectivity [2]. The target compound's 3-cyano-5-methyl-7-carboxylic acid architecture is the closest commercially available building block to the SGC-CK2-1 core, making it a strategic intermediate for generating analogs with potentially improved selectivity over CX-4945.

Chemical Probe CK2 SGC-CK2-1 Insulin Secretion

Recommended Application Scenarios for 3-Cyano-5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic Acid Based on Quantitative Evidence


Synthesis of Highly Selective CK2 Chemical Probes via 7-Carboxylic Acid Derivatization

This compound is optimal as a starting material for generating ATP-competitive CK2 inhibitors with exclusive kinome selectivity. The 7-carboxylic acid can be amidated to introduce diverse amine-bearing pharmacophores, while the 3-cyano group maintains hinge-region recognition. As demonstrated by Krämer et al. (2020), macrocyclization of a 7-carboxylic acid-derived intermediate yielded IC20 (31) with a CK2α K_D of 12 nM and exclusive selectivity, with X-ray confirmation of the canonical type-I binding mode [1]. Researchers should contrast this with the 6-carboxylic acid regioisomer, which cannot engage the Lys68–Glu81 salt bridge in the same geometry.

Precursor for ¹⁸F-Labeled Pyrazolo[1,5-a]pyrimidine PET Tracers via 7-Aminoethyl Conjugation

The 7-carboxylic acid can be converted to the 7-(2-aminoethylamino) intermediate, enabling direct radiolabeling with [¹⁸F]fluoride to produce [¹⁸F]2, a tracer with tumor/brain ratios exceeding 12 at 15 min post-injection in S180 sarcoma models—a >20-fold improvement over [¹⁸F]FDG [2][3]. This application scenario is supported by comparative biodistribution data spanning five structurally related ¹⁸F-labeled pyrazolo[1,5-a]pyrimidine derivatives, which established the influence of 7-position substitution on tumor uptake kinetics [3].

Kinase-Focused Library Design Using the 3-Cyano-5-methyl-7-carboxy Scaffold as a Privileged Core

The compound serves as a versatile core for parallel library synthesis aimed at kinase selectivity profiling. The 7-carboxylic acid enables amide coupling with diverse amines, while the 5-methyl group can be oxidized or halogenated for further diversification. The 3-cyano group has been validated in the Dowling et al. (2012) series as a critical substituent for CK2, CDK2, and TRKA inhibition, whereas the corresponding 3-ester analogs showed markedly reduced activity [4]. Procurement of the 7-carboxylic acid (rather than the 6-isomer) ensures that the exit vector of any appended group projects toward the solvent-exposed region of the kinase ATP site, consistent with the binding mode observed in PDB: 6YUM [1].

Benchmarking CK2 Inhibitor Selectivity Against CX-4945 Using the SGC-CK2-1 Scaffold Class

For groups aiming to develop next-generation CK2 inhibitors with improved selectivity over the clinical candidate CX-4945 (silmitasertib), this compound provides entry to the pyrazolo[1,5-a]pyrimidine chemical space that yielded SGC-CK2-1—the most selective CK2 probe characterized to date (IC₅₀ ≥ 3.4 μM against 465 off-target kinases vs. CX-4945's known sub-100 nM activity against Pim-1, Pim-2, FLT3, and CLK2) [5]. The target compound's substitution pattern (3-CN, 5-Me, 7-COOH) is the closest commercially available building block to the SGC-CK2-1 core structure.

Quote Request

Request a Quote for 3-Cyano-5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.